molecular formula C20H21F3N4O2 B12242387 N-(3-methoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

N-(3-methoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide

Cat. No.: B12242387
M. Wt: 406.4 g/mol
InChI Key: HUTDCRRCNPTXDC-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of methoxyphenyl, trifluoromethylpyridinyl, and octahydropyrrolopyrrole groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the methoxyphenyl and trifluoromethylpyridinyl precursors, followed by their coupling with the octahydropyrrolopyrrole core. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or acids, leading to the breakdown of its amide bond and the formation of corresponding carboxylic acids and amines.

Scientific Research Applications

N-(3-methoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new drugs or therapeutic agents.

    Medicine: Researchers investigate its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    N-(3-methoxyphenyl)-3-(trifluoromethyl)benzamide: This compound shares the methoxyphenyl and trifluoromethyl groups but has a different core structure, leading to different chemical and biological properties.

    N-(3-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-ylamine: This compound lacks the octahydropyrrolopyrrole core, resulting in distinct reactivity and applications.

    N-(3-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-ylcarboxamide:

Properties

Molecular Formula

C20H21F3N4O2

Molecular Weight

406.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide

InChI

InChI=1S/C20H21F3N4O2/c1-29-17-4-2-3-16(7-17)25-19(28)27-11-13-9-26(10-14(13)12-27)18-6-5-15(8-24-18)20(21,22)23/h2-8,13-14H,9-12H2,1H3,(H,25,28)

InChI Key

HUTDCRRCNPTXDC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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